Cas no 200214-42-2 (Benzeneacetonitrile, 3-chloro-5-methyl-)

Benzeneacetonitrile, 3-chloro-5-methyl- structure
200214-42-2 structure
Product Name:Benzeneacetonitrile, 3-chloro-5-methyl-
N.o CAS:200214-42-2
MF:C9H8ClN
MW:165.619521141052
CID:3881330
PubChem ID:22600132
Update Time:2025-09-27

Benzeneacetonitrile, 3-chloro-5-methyl- Propriedades químicas e físicas

Nomes e Identificadores

    • Benzeneacetonitrile, 3-chloro-5-methyl-
    • 200214-42-2
    • RUYGBTMQYNFGQM-UHFFFAOYSA-N
    • 3-chloro-5-methylphenylacetonitrile
    • SCHEMBL334575
    • [(3-chloro-5-methylphenyl)]acetonitrile
    • EN300-6767637
    • 2-(3-chloro-5-methylphenyl)acetonitrile
    • (3-Chloro-5-methyl-phenyl)-acetonitrile
    • AKOS006310622
    • Inchi: 1S/C9H8ClN/c1-7-4-8(2-3-11)6-9(10)5-7/h4-6H,2H2,1H3
    • Chave InChI: RUYGBTMQYNFGQM-UHFFFAOYSA-N
    • SMILES: C1(CC#N)=CC(C)=CC(Cl)=C1

Propriedades Computadas

  • Massa Exacta: 165.0345270Da
  • Massa monoisotópica: 165.0345270Da
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 170
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.6
  • Superfície polar topológica: 23.8Ų

Benzeneacetonitrile, 3-chloro-5-methyl- Preçomais >>

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Enamine
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1PlusChem
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1PlusChem
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